![molecular formula C17H20F6N2O3 B1336396 S-(+)-Flecainide CAS No. 99495-92-8](/img/structure/B1336396.png)
S-(+)-Flecainide
Vue d'ensemble
Description
Flecainide is a class IC antiarrhythmic agent used to prevent and treat various types of irregular heartbeats such as paroxysmal supraventricular tachycardias (PSVT), atrial fibrillation, and atrial flutter .
Synthesis Analysis
The synthesis of Flecainide involves complex organic chemistry reactions. While the exact process may vary, it typically involves the reaction of various organic compounds under controlled conditions .Molecular Structure Analysis
The molecular structure of Flecainide is characterized by several functional groups that contribute to its pharmacological activity. These include aromatic rings and amine groups .Chemical Reactions Analysis
Flecainide, like other organic compounds, can undergo various chemical reactions. These reactions can be influenced by factors such as temperature, pH, and the presence of other chemicals .Physical And Chemical Properties Analysis
Flecainide is a solid at room temperature and is typically formulated as a tablet for oral administration. It is soluble in water and has a pKa of around 9.3, indicating that it can exist as a charged molecule at physiological pH .Applications De Recherche Scientifique
1. Electrophysiological Properties
S-(+)-Flecainide, a class Ic antiarrhythmic agent, has been extensively studied for its electrophysiological properties. It exerts significant effects on atrioventricular (AV) pathway and retrograde fast AV nodal pathway refractoriness, potentially effective in treating and preventing reentrant supraventricular tachycardias. Flecainide slows atrial, AV nodal, His-Purkinje, and intraventricular conduction and, to a lesser degree, prolongs refractory periods in these tissues (Estes, Garan, & Ruskin, 1984).
2. Antiarrhythmic Properties
Flecainide has been shown to be effective in several clinical trials for suppressing ventricular ectopic beats. It has demonstrated efficacy in both open and controlled therapeutic trials, achieving a high suppression rate of ventricular ectopic activity. This highlights its potential as an antiarrhythmic agent, particularly in arrhythmias complicating the Wolff-Parkinson-White syndrome (Holmes & Heel, 1985).
3. Role in Atrial Fibrillation Management
In the context of atrial fibrillation (AF), S-(+)-Flecainide is part of rhythm control strategies. It is recommended for use in certain groups of patients with AF who do not have structural heart disease, including for cardioversion of recent-onset AF, pretreatment prior to direct current cardioversion, and ongoing maintenance of sinus rhythm. The drug's safety and efficacy in this context have been reassessed and confirmed in recent clinical trials (Tamargo, Capucci, & Mabo, 2012).
4. Pharmacokinetics and Metabolism
The pharmacokinetics of flecainide, including its major metabolites, have been studied in various settings. One study compared the effects of flecainide and its metabolites on cardiac electrophysiologic characteristics in dogs, providing insights into its biotransformation and the relative potency of its metabolites. Such studies are crucial for understanding the drug's overall pharmacodynamic profile (Guehler et al., 1985).
5. Flecainide in Pharmacotherapy
The role of flecainide in pharmacotherapy, especially in the treatment of supraventricular arrhythmias, has been a subject of extensive research. Flecainide has been noted for its capability to suppress isolated premature ventricular contractions and nonsustained ventricular arrhythmia. Despite concerns raised by the CAST trial, its low noncardiac side effect profile allows for its continued use in various supraventricular arrhythmias (Falk & Fogel, 1994).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[[(2S)-piperidin-2-yl]methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F6N2O3/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBNUMBKLMJRSA-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317193 | |
Record name | (S)-Flecainide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-(+)-Flecainide | |
CAS RN |
99495-92-8 | |
Record name | (S)-Flecainide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99495-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-Flecainide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.